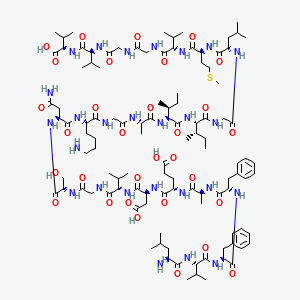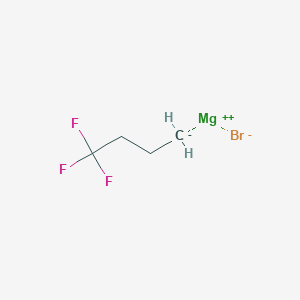
3,3',4,4',5,5'-Hexafluoro-1,1'-biphenyl
Overview
Description
3,3’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl is a fluorinated biphenyl compound with the molecular formula C12H4F6. It is characterized by the presence of six fluorine atoms attached to the biphenyl structure, which significantly alters its chemical properties compared to non-fluorinated biphenyls .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl typically involves the halogenation of biphenyl compounds. One common method is the direct fluorination of biphenyl using fluorine gas under controlled conditions. This reaction requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination .
Industrial Production Methods
Industrial production of 3,3’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3,3’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as organolithium compounds or Grignard reagents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated biphenyl derivatives .
Scientific Research Applications
3,3’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in drug design where fluorination can enhance the metabolic stability of compounds.
Industry: It is used in the production of high-performance materials, including polymers and coatings, due to its chemical stability and resistance to degradation
Mechanism of Action
The mechanism by which 3,3’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl exerts its effects is primarily through its interaction with molecular targets in chemical reactions. The presence of fluorine atoms increases the compound’s electronegativity, which can influence its reactivity and interaction with other molecules. This can affect pathways involved in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: This compound has ten fluorine atoms, making it even more fluorinated than 3,3’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Another highly fluorinated compound with different functional groups.
Uniqueness
3,3’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl is unique due to its specific pattern of fluorination, which imparts distinct chemical properties. Compared to other fluorinated biphenyls, it offers a balance between fluorination and reactivity, making it versatile for various applications .
Properties
IUPAC Name |
1,2,3-trifluoro-5-(3,4,5-trifluorophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F6/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYRGPDYLITEHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C2=CC(=C(C(=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20789921 | |
| Record name | 3,3',4,4',5,5'-Hexafluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20789921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
505058-38-8 | |
| Record name | 3,3',4,4',5,5'-Hexafluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20789921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Phosphonium, [2-(4-fluorophenyl)-2-oxoethyl]triphenyl-, bromide](/img/structure/B6336440.png)









